1-Phenylcyclopentanamine
Overview
Description
1-Phenylcyclopentanamine is an organic compound with the molecular formula C₁₁H₁₅N. It is a member of the aralkylamines class, characterized by an alkyl group substituted at one carbon atom by an aromatic hydrocarbyl group . This compound is known for its unique structure, which combines a cyclopentane ring with a phenyl group and an amine group.
Mechanism of Action
Target of Action
The primary targets of 1-Phenylcyclopentanamine are currently unknown
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound . These factors could include temperature, pH, and the presence of other compounds or enzymes that can interact with this compound.
Preparation Methods
1-Phenylcyclopentanamine can be synthesized through several methods. One common synthetic route involves the Hofmann degradation of the intermediate amide derived from 1-phenylcyclopentanecarboxylic acid . Another method is the Curtius reaction, which involves the conversion of the intermediate carboxylic acid chloride to the amine . The mixed carboxylic-carbonic anhydride method is also used, which provides improved yields of the amine .
In an industrial setting, the preparation of this compound typically involves the reaction of 1-phenylcyclopentanecarboxylic acid with ethyl chlorocarbonate and sodium azide, followed by hydrolysis to yield the desired amine .
Chemical Reactions Analysis
1-Phenylcyclopentanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it to the corresponding amine or alcohol.
Substitution: It can undergo nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Phenylcyclopentanamine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Comparison with Similar Compounds
1-Phenylcyclopentanamine is similar to other aralkylamines, such as 1-Phenylcyclohexylamine and 1-(3-Fluorophenyl)cyclohexylamine . These compounds share structural similarities but differ in their specific biological activities and pharmacological profiles. For example, 1-Phenylcyclohexylamine is also an anticonvulsant but has different potency and toxicity profiles compared to this compound .
Conclusion
This compound is a versatile compound with significant applications in scientific research and industry. Its unique structure and chemical properties make it a valuable tool in organic synthesis, biological studies, and potential therapeutic applications. Further research is needed to fully understand its mechanism of action and to explore its potential in various fields.
Properties
IUPAC Name |
1-phenylcyclopentan-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N/c12-11(8-4-5-9-11)10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXAQCAOJLDGGDZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80169669 | |
Record name | 1-Phenylcyclopentylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80169669 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17380-74-4 | |
Record name | 1-Phenylcyclopentylamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017380744 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Phenylcyclopentylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80169669 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-phenylcyclopentan-1-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 1-phenylcyclopentylamine exert its anticonvulsant effects?
A1: 1-Phenylcyclopentylamine (PPA), along with its analog 1-phenylcyclohexylamine (PCA), demonstrates potent anticonvulsant activity in the mouse maximal electroshock (MES) seizure test []. These compounds are believed to exert their anticonvulsant effects by acting as uncompetitive antagonists of the N-methyl-D-aspartate (NMDA) receptor-channel complex []. This mechanism is supported by in vitro studies and observations that these compounds block NMDA-induced behavioral effects and lethality in mice [].
Q2: Does oral administration of 1-phenylcyclopentylamine lead to motor toxicity, a common side effect of similar anticonvulsants?
A2: Interestingly, while 1-phenylcyclopentylamine demonstrates potent anticonvulsant effects, it exhibits a remarkably low motor toxicity profile, particularly when administered orally. Research shows that even at doses significantly higher than those required for anticonvulsant activity, oral administration of PPA in mice did not result in observable motor toxicity []. This suggests a favorable safety profile for PPA compared to other anticonvulsant agents, such as phencyclidine (PCP), which induces motor toxicity at doses similar to those required for seizure protection [].
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